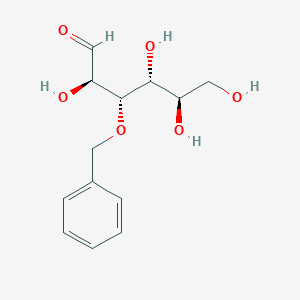

3-O-Benzyl-d-glucose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H18O6 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-phenylmethoxyhexanal |

InChI |

InChI=1S/C13H18O6/c14-6-10(16)12(18)13(11(17)7-15)19-8-9-4-2-1-3-5-9/h1-5,7,10-14,16-18H,6,8H2/t10-,11+,12-,13-/m1/s1 |

InChI Key |

RAEXDMCULJOFDK-YVECIDJPSA-N |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

3-O-Benzyl-D-Glucose: Structural Dynamics, Synthesis, and Application in Glycoscience

Executive Summary

3-O-Benzyl-D-glucose is a critical monosaccharide intermediate in carbohydrate chemistry. Unlike per-benzylated derivatives (e.g., 2,3,4,6-tetra-O-benzyl-D-glucose), the 3-O-benzyl mono-ether offers a unique orthogonal protection pattern. By masking the C3 hydroxyl—a position often challenging to access selectively in pyranose rings—it leaves the C1, C2, C4, and C6 positions available for further functionalization. This guide details the stereochemical implications of the C3-benzyl ether, the regioselective synthesis via the "Diacetone Glucose" route, and the spectroscopic signatures required for validation.

Part 1: Structural & Stereochemical Analysis

Conformation and Steric Influence

In its free hemiacetal form, this compound exists in dynamic equilibrium. The bulky benzyl ether (

-

The

Chair Preference: Despite the bulk of the benzyl group, the molecule predominantly adopts the -

Mutarotation: As a free sugar (hemiacetal at C1), the compound undergoes mutarotation in solution, equilibrating between the

-anomer (axial OH at C1) and the-

-Anomer: Stabilized by the anomeric effect, though sterically less favored than the

- -Anomer: Sterically favored due to all-equatorial substituents (except the C3-OBn which is also equatorial).

-

-Anomer: Stabilized by the anomeric effect, though sterically less favored than the

Visualization of Anomeric Equilibrium

The following diagram illustrates the dynamic equilibrium between the furanose kinetic products and the thermodynamic pyranose forms, highlighted by the stable benzyl ether at C3.

Caption: Mutarotation equilibrium of this compound in aqueous solution. The β-anomer predominates due to equatorial stability.

Part 2: Synthesis Strategy (The Diacetone Glucose Route)

Direct benzylation of D-glucose yields a mixture of products due to the similar reactivity of the secondary hydroxyls. To achieve high regioselectivity for the C3 position, the Diacetone Glucose Method is the industry standard. This protocol utilizes the thermodynamic stability of 1,2:5,6-di-O-isopropylidene acetals to isolate the C3 hydroxyl.

Experimental Protocol

Step 1: Formation of Diacetone Glucose

Reagents: D-Glucose, Acetone,

Step 2: Benzylation (Williamson Ether Synthesis)

Reagents: NaH (60% dispersion), Benzyl Bromide (BnBr), DMF,

-

Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous DMF under

. -

Add NaH slowly at

to deprotonate C3-OH (Formation of alkoxide). -

Add BnBr dropwise. The alkoxide attacks the benzylic carbon via

. -

Critical Insight: The reaction is quantitative because C3 is sterically accessible in the furanose conformation.

Step 3: Global Deprotection (Hydrolysis)

Reagents: TFA/Water (9:1) or

-

Dissolve the benzylated intermediate in aqueous TFA.

-

Stir at room temperature. The 5,6-acetal hydrolyzes first (kinetic), followed by the more stable 1,2-acetal.

-

Neutralize with Amberlite resin or

to prevent degradation of the product. -

Concentrate to yield this compound.[2]

Synthesis Workflow Diagram

Caption: Regioselective synthesis pathway ensuring exclusive protection of the C3 hydroxyl group.

Part 3: Characterization & Validation (NMR Diagnostics)

Validating the structure requires distinguishing the 3-O-benzyl isomer from other potential regioisomers. The key diagnostic is the chemical shift of the C3 proton and the presence of the benzyl

1H NMR Signatures (400 MHz, D2O/CDCl3)

The following shifts are characteristic for the pyranose form. Note that in

| Proton | Multiplicity | Coupling ( | Diagnostic Note | ||

| H-1 (Anomeric) | ~5.22 | ~4.65 | Doublet | ||

| H-3 | ~3.65 - 3.80 | ~3.50 - 3.65 | Triplet (dd) | Deshielded relative to unsubstituted glucose (~3.5 ppm). | |

| Benzyl | 4.70 - 4.90 | 4.70 - 4.90 | AB System | Appears as two doublets due to chirality of the sugar. | |

| Aromatic (Ph) | 7.30 - 7.45 | 7.30 - 7.45 | Multiplet | - | Integration = 5H confirms mono-benzylation. |

13C NMR Signatures[4]

-

Anomeric Carbon (C1):

(~92.0 ppm) and -

Benzylic Carbon (

): Distinct signal at 72.0 – 75.0 ppm . -

C3 Carbon: Downfield shift (~83-85 ppm) compared to free glucose (~76 ppm) due to the

-effect of the ether oxygen.

Part 4: Applications in Drug Development[5]

Glycosylation Building Block

This compound serves as a strategic "acceptor" in oligosaccharide synthesis. By having C3 permanently protected (until hydrogenolysis), chemists can selectively manipulate the more reactive primary alcohol (C6) or the anomeric center (C1) to build branched glycan structures found in bacterial cell walls or tumor-associated antigens.

Biological Probe

Unlike 3-O-methyl-glucose, which is a well-known non-metabolizable transport marker, 3-O-benzyl-glucose introduces significant steric bulk.

-

Hexokinase Interaction: The bulky benzyl group at C3 interferes with the phosphorylation by hexokinase, making it a poor substrate for glycolysis.

-

GLUT Transporter: It is used to map the steric tolerance of Glucose Transporters (GLUTs). While it binds to GLUT1, the transport rate is significantly lower than D-glucose, providing insights into the pore size and hydrophobicity of the transporter's central channel.

References

-

BenchChem. Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose from D-Glucose. (Protocol adapted for mono-benzyl context).

-

National Institutes of Health (PubChem). this compound Compound Summary. PubChem CID 10978515.[2]

-

Royal Society of Chemistry. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. RSC Advances, 2019.

-

Magritek. Glucose Anomers and NMR Analysis. (General reference for anomeric shifts).

Sources

3-O-Benzyl-d-glucose: A Strategic Glycosyl Donor Precursor

The following technical guide details the strategic utility, synthesis, and activation of 3-O-Benzyl-d-glucose , a pivotal "armed/disarmed" hybrid precursor in carbohydrate chemistry.

Content Type: Technical Whitepaper Audience: Synthetic Chemists, Glycobiologists, and Drug Development Scientists

Executive Summary: The Orthogonal Advantage

In complex oligosaccharide synthesis, the differentiation of hydroxyl groups is the primary bottleneck. This compound serves as a high-value precursor because it introduces a permanent, non-migratory ether protecting group at the C3 position early in the synthetic sequence.

Unlike fully benzylated ("armed") or fully acetylated ("disarmed") donors, derivatives of 3-O-benzyl-glucose allow for orthogonal branching . The C3-benzyl ether survives the basic or acidic conditions used to remove temporary esters (acetates/benzoates) at C2, C4, and C6, making it the ideal scaffold for constructing 1,3-branched glucans or biologically active antigens where the C3 position remains protected while others are glycosylated.

Strategic Synthesis of the Precursor

The most robust route to this compound avoids the poor regioselectivity of direct glucose benzylation. Instead, it utilizes the thermodynamic stability of acetonides (isopropylidene acetals) to lock the C1–C2 and C5–C6 positions.

The Diacetone Glucose Route

This pathway guarantees regiochemical purity at C3.

-

Starting Material: 1,2:5,6-Di-O-isopropylidene-α-d-glucofuranose (Diacetone Glucose).[1][2][3]

-

Functionalization: The C3-OH is the only free hydroxyl, allowing facile alkylation.

-

Hydrolysis: Acidic hydrolysis removes both acetonide rings, resulting in the pyranose form of 3-O-benzyl-glucose.

Visualization of the Synthetic Pathway

The following diagram illustrates the transformation from Diacetone Glucose to the activated Trichloroacetimidate donor.

Caption: Step-wise conversion of Diacetone Glucose to the activated Schmidt Donor via the 3-O-Benzyl intermediate.

Experimental Protocols

These protocols are designed to be self-validating. The completion of Step 1 is visually indicated by the cessation of hydrogen gas evolution; Step 2 is validated by the dissolution of the hydrophobic intermediate into the aqueous acid phase.

Protocol A: Synthesis of this compound

Reagents: 1,2:5,6-Di-O-isopropylidene-α-d-glucofuranose (DAG), Sodium Hydride (60% dispersion), Benzyl Bromide, DMF, Acetic Acid.[1]

-

Benzylation (The Lock Step):

-

Dissolve DAG (10.0 g, 38.4 mmol) in anhydrous DMF (100 mL) under Argon.

-

Cool to 0°C. Add NaH (1.84 g, 46.0 mmol) portion-wise. Observation: Vigorous bubbling (

) will occur. -

Stir for 30 min until bubbling ceases (Self-validation: ensures deprotonation).

-

Add Benzyl Bromide (5.5 mL, 46.0 mmol) dropwise. Warm to RT and stir for 4 hours.

-

Quench: Add MeOH (5 mL) carefully. Concentrate in vacuo. Partition between Et2O and Water. Dry organic layer (

) and concentrate to yield 3-O-Benzyl-DAG as a syrup.

-

-

Global Deprotection (The Release Step):

-

Dissolve the crude 3-O-Benzyl-DAG in 75% aqueous Acetic Acid (100 mL).

-

Heat to 60°C for 12 hours.

-

Mechanism:[2][4][5] The kinetic 5,6-acetonide cleaves first, followed by the thermodynamic 1,2-acetonide.

-

Concentrate under reduced pressure.[6] Co-evaporate with toluene (3x) to remove acetic acid.

-

Purification: Flash chromatography (DCM:MeOH 9:1) yields This compound (approx. 85% yield over 2 steps).[7]

-

Protocol B: Activation to Schmidt Donor

To utilize this precursor in glycosylation, it must be converted into a donor. The 2,4,6-tri-O-acetyl-3-O-benzyl-α-d-glucopyranosyl trichloroacetimidate is a standard "disarmed" donor that provides β-selectivity due to Neighboring Group Participation (NGP) from the C2-acetate.

-

Peracetylation: Treat 3-O-Bn-glucose with

(5 equiv) and Pyridine (solvent) + cat. DMAP. Yields 1,2,4,6-tetra-O-acetyl-3-O-benzyl-glucose. -

Anomeric Deprotection: Treat with Hydrazine Acetate in DMF (50°C) to selectively remove the anomeric acetate, yielding the hemiacetal.

-

Imidate Formation:

-

Dissolve hemiacetal in dry DCM.

-

Add Trichloroacetonitrile (10 equiv) and DBU (0.1 equiv) at 0°C.

-

Stir 1h. Filter through a short pad of silica (pre-neutralized with Et3N) to isolate the α-imidate.

-

Mechanistic Analysis: The "Armed-Disarmed" Balance

The 3-O-benzyl group plays a unique electronic role.

-

Electron Density: The C3-OBn is an electron-donating ether. In a fully acetylated sugar, C3 is usually electron-withdrawing (acetate). Replacing C3-OAc with C3-OBn increases the reactivity of the donor relative to a per-acetylated analog, but it remains less reactive than a per-benzylated donor.

-

Selectivity (NGP): Even with C3-OBn, the stereochemical outcome of glycosylation is dictated by C2.

-

If C2 = OAc: The C2-acetoxonium ion intermediate ensures β-selectivity (1,2-trans).

-

If C2 = OBn: The reaction relies on the anomeric effect and solvent participation, often favoring α-selectivity (1,2-cis).

-

Quantitative Comparison of Donor Reactivity

| Donor Type | C2 Protecting Group | C3 Protecting Group | Relative Reactivity (RR) | Major Product |

| Per-benzyl | Benzyl (Ether) | Benzyl (Ether) | High ( | |

| Per-acetyl | Acetyl (Ester) | Acetyl (Ester) | Low (1) | |

| 3-O-Bn Hybrid | Acetyl (Ester) | Benzyl (Ether) | Medium ( |

Table 1: The 3-O-Bn hybrid donor offers a "Goldilocks" reactivity profile—reactive enough for difficult acceptors, but stable enough for storage, with guaranteed

Application Case Study: 1,3-Branched Oligosaccharides

In the synthesis of fungal

-

Coupling: The 2,4,6-tri-O-acetyl-3-O-benzyl donor is coupled to an acceptor.

-

Differentiation: The acetates at C2, C4, and C6 are removed via Zemplén deacetylation (

). The C3-benzyl ether remains intact. -

Branching: The newly exposed hydroxyls (C2, C4, C6) can be protected (e.g., benzylidene acetal at 4,6), leaving C3-OBn as a permanent mask until hydrogenolysis is performed at the very end of the total synthesis.

References

-

Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition. Link

-

BenchChem. (2025).[8] Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose and Derivatives. BenchChem Technical Protocols. Link

-

Synthose. (2024).[9] Product Specification: 2,4,6-Tri-O-acetyl-3-O-benzyl-β-D-glucopyranosyl trichloroacetimidate. Synthose Catalog. Link

-

Codée, J. D. C., et al. (2023).[6] Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. PMC PubMed Central. Link

-

PubChem. (2021).[10] Compound Summary: this compound.[1][11][10][12][13] National Library of Medicine. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 10. This compound | C13H18O6 | CID 10978515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. synthose.com [synthose.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.rsc.org [pubs.rsc.org]

The Strategic Reactivity of Glucose Hydroxyls: A Precision Guide for Chemical Biology

Executive Summary: The Architecture of Reactivity

In medicinal chemistry and glycobiology, glucose is not merely a fuel source but a scaffold of immense stereochemical density. For the synthetic chemist, the challenge lies in the differential reactivity of its five hydroxyl groups. They are not created equal.

This guide deconstructs the D-glucopyranose scaffold, ranking the hydroxyls by nucleophilicity and acidity, and providing field-tested protocols for their selective manipulation. We move beyond "trial and error" to a deterministic approach based on steric and electronic environments.

Structural Anatomy & Reactivity Hierarchy

The reactivity of glucose hydroxyls in the pyranose form is governed by three factors: steric hindrance , electronic induction (from the anomeric center), and hydrogen bonding networks .

The Reactivity Heatmap

The general order of nucleophilic reactivity for acylation/alkylation in

C6-OH > C2-OH > C3-OH > C4-OH (Note: C1-OH is a hemiacetal and operates under a completely different mechanistic paradigm involving oxocarbenium ion intermediates.)

| Position | Type | Reactivity Profile | Mechanistic Driver |

| C6-OH | Primary | Highest | Sterically unhindered; primary alcohol. Rotates freely (tg, gt, gg rotamers). |

| C2-OH | Secondary | High | Enhanced acidity due to proximity to the electron-withdrawing anomeric center (C1). |

| C3-OH | Secondary | Moderate | Flanked by C2 and C4; often involved in hydrogen bonding which lowers nucleophilicity. |

| C4-OH | Secondary | Lowest | Sterically crowded; equatorial but flanked by the C5-hydroxymethyl group. |

| C1-OH | Hemiacetal | Unique | "Anomeric" center. Reactivity is driven by the exo-anomeric effect and lone pair donation from the ring oxygen. |

Visualization: The Reactivity Landscape

The following diagram illustrates the steric and electronic hierarchy of the glucose scaffold.

Caption: Hierarchy of hydroxyl reactivity. Green indicates high nucleophilicity; Red indicates unique anomeric reactivity; Yellow indicates enhanced acidity.

Strategic Protection: The 4,6-O-Benzylidene Pivot

The most powerful move in glucose chemistry is the simultaneous protection of C4 and C6. This locks the flexible C6 arm and masks the unreactive C4 position, leaving C2 and C3 available for manipulation.

Mechanism of Action

The formation of the 4,6-O-benzylidene acetal is under thermodynamic control . While a kinetic product might form at C1/C2 or C2/C3, the 6-membered 1,3-dioxane ring fused to the pyranose ring (trans-decalin like system) is the most stable configuration.

Experimental Protocol: 4,6-O-Benzylidene Protection

Objective: Selective protection of C4 and C6 hydroxyls.

Reagents:

-

Methyl

-D-glucopyranoside (1.0 eq) -

Benzaldehyde dimethyl acetal (1.5 eq)

-

-Toluenesulfonic acid (

-

Acetonitrile (Solvent)

Workflow:

-

Dissolution: Suspend glucose derivative in anhydrous acetonitrile under

. -

Catalysis: Add

TsOH and benzaldehyde dimethyl acetal. -

Equilibrium Drive: Heat to 60°C. Connect a rotary evaporator trap or use molecular sieves to remove methanol byproduct, driving the equilibrium to the right.

-

Quench: Neutralize with Triethylamine (

) after 2-4 hours (monitor by TLC). -

Purification: Crystallization from EtOH/Hexane is often sufficient due to the high crystallinity of the benzylidene derivative.

Checkpoint: The product should show a characteristic singlet around

Caption: Thermodynamic trapping of the C4 and C6 hydroxyls into a stable 1,3-dioxane ring system.

Selective Oxidation: The TEMPO Protocol

For drug development (e.g., glucuronide prodrugs), converting the C6-primary alcohol to a carboxylic acid is essential.[1][2][3] The TEMPO/NaClO system is the gold standard for this transformation, offering high selectivity for primary alcohols over secondary ones.

Mechanistic Insight

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as a catalytic mediator. The active oxidant is the

Experimental Protocol: C6-Selective Oxidation

Objective: Oxidation of C6-OH to C6-COOH without affecting secondary hydroxyls.

Reagents:

-

Protected Glucose (with free C6-OH)

-

TEMPO (0.01 eq)

-

NaBr (0.1 eq)

-

NaOCl (Commercial bleach, 2.0 eq)

-

Dichloromethane (DCM) / Water biphasic system

Step-by-Step:

-

Biphasic Setup: Dissolve substrate in DCM. Add aqueous solution of TEMPO and NaBr. Cool to 0°C.

-

Oxidant Addition: Slowly add buffered NaOCl (pH 8.6 using

) to the vigorously stirred mixture. -

pH Control: The reaction generates HCl. Maintain pH 8-9 by adding dilute NaOH. Critical: If pH drops < 7, selectivity decreases and side reactions occur.

-

Quench: Add EtOH to quench excess hypochlorite.

-

Extraction: Acidify to pH 2 with dilute HCl and extract the carboxylic acid into EtOAc.

Caption: The catalytic cycle of TEMPO. The N-oxoammonium species selectively targets the unhindered primary C6-OH.

References

-

Relative Reactivity of Hydroxyl Groups: Chemical Reviews, 2018. "Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives."

-

TEMPO Oxidation Mechanism: ResearchGate, 2022. "TEMPO-mediated oxidation of C6 primary hydroxyl group."[4][5]

-

Benzylidene Protection: Organic Syntheses, Coll. Vol. 3. "Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside."[6][7]

-

Regioselective Acylation: Journal of Organic Chemistry, 2014. "Regioselective Acetylation of Diols and Polyols by Acetate Catalysis."

-

Catalytic Functionalization: Frontiers in Chemistry, 2024. "Selective glucose electro-oxidation catalyzed by TEMPO."

Sources

- 1. ClO2-Mediated Oxidation of the TEMPO Radical: Fundamental Considerations of the Catalytic System for the Oxidation of Cellulose Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spatioselective surface chemistry for the production of functional and chemically anisotropic nanocellulose colloids - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA05277F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]

3-O-Benzyl-D-glucose: The Strategic Pivot in Carbohydrate Chemistry

[1]

Executive Summary

In the complex landscape of carbohydrate synthesis, This compound stands as a "privileged intermediate."[1] Unlike its per-benzylated counterparts, this specific derivative offers a unique balance: it masks the critical C-3 hydroxyl—often a site of enzymatic recognition or unwanted side reactions—while leaving the anomeric center and other hydroxyls available for manipulation.[1]

This guide moves beyond basic definitions to explore the causality of its synthesis , the evolution of its isolation , and the self-validating protocols required to generate it with high fidelity. We analyze why the C-3 position is the "Achilles' heel" of glucose functionalization and how historical protection strategies turned this vulnerability into a synthetic asset.

Historical Genesis: The "Acetone Era"

The history of this compound is not defined by a single "Eureka" moment but is inextricably linked to the development of acetonide (isopropylidene) protection strategies in the early 20th century.[1]

The Regioselectivity Paradox

D-Glucose presents five hydroxyl groups of similar reactivity.[1] Early carbohydrate chemists (circa Emil Fischer’s era) faced a "combinatorial nightmare" when attempting to selectively alkylate a single position.[1][2]

-

Primary OH (C-6): Sterically accessible but chemically distinct.[1][2]

-

Anomeric OH (C-1): Highly reactive, hemiacetal nature.[1]

-

Secondary OHs (C-2, C-3, C-4): Chemically similar, making direct regioselective alkylation nearly impossible without catalysts.[1]

The Diacetone Breakthrough

The isolation of this compound became routine only after the standardization of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (commonly known as Diacetone Glucose).[1]

When D-glucose is treated with acetone and an acid catalyst (Lewis or Brønsted), it thermodynamically favors the formation of two 5-membered dioxolane rings.[1] Crucially, the geometry of the glucofuranose ring in this protected form forces the C-3 hydroxyl to remain free and sterically exposed.[2] This thermodynamic accident made the C-3 position the easiest internal position to functionalize, reversing the usual difficulty of secondary hydroxyl protection.

Synthetic Evolution & Methodologies[1][2][3]

Method A: The Thermodynamic Route (The "Classic" Protocol)

Status: Industry Standard | Reliability: High | Scalability: Kg-scale[1]

This route exploits the thermodynamic stability of diacetone glucose.[2] It is the most robust method because it relies on substrate control rather than reagent control.[2]

Step-by-Step Protocol

Phase 1: The "Acetone Lock" (Protection) [2]

-

Reagents: D-Glucose, Acetone (solvent/reagent), Iodine (catalyst) or H2SO4.[1][2]

-

Mechanism: Acid-catalyzed ketalization.[1][2] The 1,2-cis diol and 5,6-vicinal diol form isopropylidene acetals.[1]

-

Checkpoint: The product, Diacetone Glucose, must show no aldehyde peak in NMR; the C-3 OH signal should be broad and exchangeable.

Phase 2: The Williamson Ether Synthesis (Functionalization)

-

Reagents: Diacetone Glucose, Sodium Hydride (NaH, 60% in oil), Benzyl Bromide (BnBr), DMF (anhydrous).[1][2]

-

Protocol:

-

Causality: The NaH deprotonates the exposed C-3 OH.[1][2] The resulting alkoxide attacks BnBr via an S_N2 mechanism.[2] Steric hindrance at C-1,2 and C-5,6 prevents side reactions.[1]

-

Validation: TLC (Hexane:EtOAc) shows a distinct upward shift (Rf ~0.6 vs 0.3).[1][2]

Phase 3: The Acidic Unlocking (Deprotection) [2]

-

Reagents: Acetic Acid (AcOH) / Water (80:20) or dilute HCl in MeOH.

-

Protocol:

-

Endpoint: The product equilibrates to the pyranose form upon removal of the 1,2-acetal.[2]

Method B: The Kinetic Route (Stannylene Acetal)

Status: Specialized | Reliability: Moderate | Utility: Regioselectivity on unprotected sugars[2]

For cases where diacetone glucose is not the starting material (e.g., starting from methyl glucoside), tin chemistry offers a solution.[2]

-

Formation: Reaction of glucose diols with dibutyltin oxide (Bu2SnO) forms a cyclic stannylene acetal.[1][2]

-

Activation: The tin atom coordinates with the oxygen, enhancing the nucleophilicity of one oxygen over the other (often equatorial over axial, or primary over secondary).[2]

-

Benzylation: Treatment with BnBr/CsF yields the mono-benzyl ether.[1][2] Note: This often yields mixtures of 2-O and 3-O isomers depending on the exact conditions.[1]

Visualization of Synthetic Logic

The following diagram illustrates the "Thermodynamic Route," highlighting the logic of protecting group manipulation.

Caption: The "Classic" Diacetone Route exploits the thermodynamic stability of the 1,2:5,6-acetonide to expose the C-3 hydroxyl for selective benzylation.[1]

Technical Data & Applications

Key Physicochemical Properties

| Property | Value | Context |

| Molecular Formula | C13H18O6 | Monobenzylated hexose |

| Molecular Weight | 270.28 g/mol | |

| Melting Point | 134–136 °C | Crystalline solid (alpha-anomer dominant) |

| Solubility | Water, Methanol | Moderate water solubility due to free OHs |

| TLC (Rf) | ~0.4 (EtOAc:MeOH 9:[1][3]1) | More polar than fully protected sugars |

Applications in Drug Development[2][5][6]

-

SGLT/GLUT Transporter Probes: The C-3 position of glucose is critical for hydrogen bonding within the active site of Sodium-Glucose Linked Transporters (SGLT).[1] this compound serves as a steric probe; the bulky benzyl group often disrupts transport, turning the molecule into a competitive inhibitor or a non-transportable substrate analog.[1]

-

Metabolic Stability Studies: Hexokinase, the first enzyme in glycolysis, phosphorylates glucose at C-6.[1][2] However, recognition often involves the C-3 hydroxyl.[1] Modifying this position with a benzyl ether can prevent phosphorylation, making 3-O-benzyl-glucose a useful tool for studying "metabolic dead-ends" in cancer cell metabolism (Warburg effect studies).[1]

-

Building Block for Complex Glycans: In the synthesis of heparin fragments or blood group antigens, the 3-O-benzyl group acts as a "permanent" protecting group that survives basic and acidic conditions (except strong Lewis acids) but can be removed cleanly by hydrogenolysis (Pd/C, H2) at the very end of a total synthesis.

References

-

Schmidt, O. T. (1963).[1][2] Diacetone Glucose (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose).[1][4] Methods in Carbohydrate Chemistry.

-

David, S., & Thieffry, A. (1979).[1][2] Regioselective benzylation of unprotected sugars using stannylene acetals. Journal of the Chemical Society, Perkin Transactions 1.

-

Gaucher, S. P., et al. (2025).[1][2] Application of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Drug Discovery. BenchChem Technical Notes.

-

BOC Sciences. (2024).[1][2] this compound Product Specifications and NMR Data.

-

Synthose Inc. (2024).[1][2] Synthesis of 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose.

Sources

- 1. synthose.com [synthose.com]

- 2. Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro , in vivo , kinetic, SAR and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08558B [pubs.rsc.org]

- 3. biosynth.com [biosynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Biological Potential of 3-O-Benzyl-d-glucose: A Technical Guide for Researchers

Foreword: Beyond a Synthetic Intermediate

To the dedicated researchers, scientists, and drug development professionals exploring the intricate world of carbohydrate chemistry and its biomedical applications, this guide offers an in-depth exploration of 3-O-Benzyl-d-glucose. While widely recognized as a pivotal intermediate in the synthesis of complex glycans and pharmaceuticals, the direct biological activities and potential applications of this molecule as a research tool remain a subject of nuanced investigation.[1][] This document moves beyond its established role as a building block to elucidate its potential interactions with biological systems, providing both theoretical frameworks and practical methodologies for its study.

Our objective is to equip you with a comprehensive understanding of this compound, grounded in scientific principles and supported by actionable protocols. We will delve into its known applications, explore its hypothesized biological effects, and present detailed experimental workflows to empower your research endeavors in metabolic diseases, oncology, and beyond.

The Molecular Profile of this compound: A Structural Overview

This compound is a monosaccharide derivative where the hydroxyl group at the C-3 position of a d-glucose molecule is protected by a benzyl ether linkage. This structural modification imparts unique physicochemical properties that distinguish it from its parent molecule, glucose.

Key Structural Features:

-

Benzyl Group: The introduction of the bulky, hydrophobic benzyl group at the C-3 position is the most significant modification. This has several implications:

-

Steric Hindrance: The benzyl group can sterically hinder interactions with enzymes and transporters that would typically bind glucose.

-

Increased Lipophilicity: The aromatic ring enhances the molecule's lipophilicity compared to the highly polar glucose, which can influence its membrane permeability and interaction with hydrophobic pockets of proteins.

-

-

Free Hydroxyl Groups: The remaining hydroxyl groups at positions C-1, C-2, C-4, and C-6 are available for interaction and further chemical modification. The free anomeric hydroxyl (at C-1) means the molecule can exist in both α and β anomeric forms.

-

Metabolic Stability: The ether linkage of the benzyl group is generally more stable to enzymatic cleavage than glycosidic bonds, suggesting that this compound may resist degradation by certain enzymes.

These structural characteristics are central to its primary application in organic synthesis, allowing for regioselective modification of the glucose scaffold.[1] However, they also form the basis for its potential, albeit less explored, biological activities.

Established and Potential Biological Activities

While direct, potent biological activity of this compound is not extensively documented, its structural similarity to glucose and other glucose analogs provides a foundation for several potential biological roles. Its primary utility in the biomedical field is as a precursor for compounds with significant therapeutic effects.[1][]

A Foundational Tool in Drug Discovery and Synthesis

The most prominent role of this compound and its fully benzylated counterpart, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, is in the synthesis of bioactive molecules.[3][4] The benzyl protecting groups are stable under a variety of reaction conditions and can be readily removed via catalytic hydrogenation, making them ideal for multi-step synthetic pathways.[3]

Applications in Pharmaceutical Synthesis:

-

Anti-diabetic Agents: Benzylated glucose derivatives are crucial starting materials for the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors and α-glucosidase inhibitors, which are classes of drugs used to manage type 2 diabetes.[3]

-

Anticancer Therapeutics: Glycoconjugation, the attachment of sugar moieties to a drug, is a promising strategy in cancer therapy.[3] Cancer cells often overexpress glucose transporters (GLUTs), and conjugating cytotoxic agents to glucose analogs can facilitate their targeted delivery.[3]

-

Neurological Drug Development: Carbohydrate-based molecules are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's disease, and benzylated glucose serves as a key building block in these synthetic efforts.[3]

Probing Glucose Transport: A Potential Competitive Inhibitor?

Given its structural resemblance to glucose, this compound is hypothesized to interact with the family of facilitative glucose transporters (GLUTs). The bulky benzyl group at the C-3 position is likely to interfere with the conformational changes required for efficient transport across the cell membrane.

D-glucose is a substrate for several GLUT transporters, including GLUT1, GLUT2, GLUT3, and GLUT4, making the development of selective ligands challenging.[5] The modification at the C-3 position is an area of interest for developing such selective ligands.

While direct studies on this compound are scarce, research on related compounds provides clues. For instance, benzyl alcohol has been shown to inhibit D-glucose uptake in kidney brush-border membranes. This suggests that the benzyl moiety itself can interfere with the transport machinery.

The logical framework for investigating this compound as a GLUT inhibitor is based on the principles of competitive inhibition. The molecule may bind to the active site of the transporter, preventing glucose from binding and being transported.

Experimental Workflow: Assessing Inhibition of Glucose Uptake

This protocol outlines a common method to assess the inhibitory effect of this compound on cellular glucose uptake using a radiolabeled glucose analog.

Principle: This assay measures the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, in the presence and absence of the test compound (this compound). 2-deoxy-D-glucose is transported into the cell by GLUTs and phosphorylated by hexokinase, trapping it inside the cell.[6] A reduction in the accumulation of the radiolabel in the presence of the test compound indicates inhibition of glucose transport.

Materials:

-

Cell line of interest (e.g., a cancer cell line with high GLUT1 expression)

-

Cell culture medium and supplements

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]glucose

-

This compound

-

Phloretin (a known GLUT inhibitor, as a positive control)

-

Cell lysis buffer

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Cell Culture: Plate cells in a 24-well plate and grow to 80-90% confluency.

-

Starvation: Wash the cells with KRH buffer and incubate in glucose-free KRH buffer for 30 minutes to deplete intracellular glucose.

-

Inhibitor Incubation: Add KRH buffer containing various concentrations of this compound or phloretin to the wells and incubate for 15 minutes.

-

Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose to each well. Incubate for a predetermined optimal time (e.g., 5-10 minutes).

-

Termination: Stop the uptake by aspirating the radioactive buffer and washing the cells rapidly with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts to the protein concentration of each sample. Calculate the percentage of inhibition relative to the untreated control.

Self-Validation:

-

The inclusion of a known inhibitor like phloretin serves as a positive control to validate the assay's performance.

-

A dose-response curve should be generated to determine the IC50 value of this compound if it shows inhibitory activity.

Diagram: Investigating Glucose Transport Inhibition

Caption: Workflow for assessing the inhibition of glucose uptake by this compound.

Interaction with Glycolytic Enzymes

Another avenue of potential biological activity is the interaction of this compound with enzymes of the glycolytic pathway. The first committed step in glycolysis is the phosphorylation of glucose to glucose-6-phosphate by hexokinase.

Hypothesis: The benzyl group at the C-3 position may hinder the binding of this compound to the active site of hexokinase, potentially making it a poor substrate or even an inhibitor of the enzyme. Inhibition of glycolysis at this stage can deprive cells of the necessary substrate for the pentose phosphate pathway, which is a major source of NADPH for antioxidant defense.[7]

Experimental Protocol: Hexokinase Activity Assay

Principle: This assay measures the activity of hexokinase by coupling the production of glucose-6-phosphate to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase. The rate of NADPH formation is monitored spectrophotometrically at 340 nm. The effect of this compound can be assessed by its ability to compete with glucose as a substrate.

Materials:

-

Purified hexokinase

-

Glucose-6-phosphate dehydrogenase

-

ATP

-

NADP⁺

-

Tris-HCl buffer

-

MgCl₂

-

Glucose (substrate)

-

This compound (test compound)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and NADP⁺.

-

Enzyme Addition: Add glucose-6-phosphate dehydrogenase and hexokinase to the mixture.

-

Substrate/Inhibitor Addition: Add a fixed concentration of glucose and varying concentrations of this compound. For control experiments, add only glucose.

-

Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 340 nm over time.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance). Plot the velocity against the substrate/inhibitor concentration to determine the kinetic parameters (Km and Vmax) and the mode of inhibition (e.g., competitive, non-competitive).

Self-Validation:

-

Running the assay with varying concentrations of glucose will allow for the determination of the enzyme's baseline kinetic parameters.

-

The use of a known hexokinase inhibitor can serve as a positive control.

Diagram: Hexokinase Activity Assay Workflow

Caption: A streamlined workflow for determining the effect of this compound on hexokinase activity.

Data Summary and Future Directions

Currently, there is a lack of quantitative data in the public domain specifically detailing the biological activities of this compound. The table below is presented as a template for researchers to populate as data becomes available through the execution of the proposed experiments.

Table 1: Potential Biological Activity Profile of this compound (Hypothetical Data)

| Biological Target | Assay Type | Parameter | Value | Reference |

| GLUT1 Transporter | Glucose Uptake Inhibition | IC₅₀ | To be determined | N/A |

| Hexokinase | Enzyme Inhibition | Kᵢ | To be determined | N/A |

| β-glucosidase | Enzyme Inhibition | IC₅₀ | To be determined | N/A |

The exploration of this compound's direct biological effects is a nascent field. Future research should focus on:

-

Systematic Screening: Evaluating its activity against a panel of GLUT isoforms and glycolytic enzymes to identify potential specificities.

-

Metabolic Fate: Investigating its cellular uptake, metabolism, and the stability of the benzyl ether linkage in a cellular context.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the benzyl group and at other positions on the glucose ring to understand the structural determinants of activity.

Conclusion: A Call for Further Investigation

This compound stands at a fascinating intersection of synthetic chemistry and chemical biology. While its role as a protected building block is well-established and invaluable, this guide posits that its potential direct biological activities warrant deeper investigation. The bulky, lipophilic benzyl group at the C-3 position presents a unique structural feature that could modulate interactions with key proteins in glucose metabolism and transport.

The experimental frameworks provided herein offer a starting point for researchers to systematically explore these potential activities. By moving from hypothesis to empirical data, the scientific community can build a more complete picture of this compound, potentially uncovering novel research tools or even lead compounds for therapeutic development. The journey to fully understand the biological landscape of this modified sugar has just begun.

References

-

Wieman, H. L., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. PMC. Available from: [Link]

- Google Patents. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.

-

PubChem. This compound. Available from: [Link]

-

ResearchGate. Enzymic Preparation of Benzyl β-D-Glucopyranoside. Available from: [Link]

-

PubMed. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. Available from: [Link]

-

National Institutes of Health. Inhibition of glycolysis disrupts cellular antioxidant defense and sensitizes HepG2 cells to doxorubicin treatment. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 5. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revvity.co.jp [revvity.co.jp]

- 7. Inhibition of glycolysis disrupts cellular antioxidant defense and sensitizes HepG2 cells to doxorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Benzylation of D-Glucose Derivatives

Executive Summary & Strategic Analysis

The regioselective benzylation of D-glucose is a foundational challenge in carbohydrate chemistry. With five hydroxyl groups of varying nucleophilicity (one primary, four secondary) and subtle steric differences, achieving site-selective alkylation without exhaustive protection-deprotection sequences is critical for efficient drug development.[1]

This guide moves beyond basic textbook etherification (e.g., NaH/BnBr) which results in "statistical mixtures" or exhaustive per-benzylation.[1] Instead, we focus on chelation-controlled methodologies that exploit the specific stereochemistry of the glucopyranoside ring.

The "Glucose Challenge"

In D-glucose, the hydroxyl reactivity order generally follows steric accessibility and acidity: C6-OH (primary) > C2-OH (closest to anomeric center, most acidic) > C3-OH ≈ C4-OH . However, this natural order is insufficient for high-purity synthesis of specific isomers (e.g., 3-O-benzyl glucose).[1]

We present two high-fidelity protocols designed for the Methyl

-

Protocol A (The "Gold Standard"): Stannylene Acetal-Mediated 3-O-Benzylation. A robust, scale-up friendly method utilizing organotin intermediates to activate the equatorial C3-hydroxyl.

-

Protocol B (The "Regiodivergent" Strategy): Reductive Ring Opening of 4,6-O-Benzylidene Acetals. A strategic method to install a benzyl ether at C4 or C6 with perfect regiocontrol by manipulating the reduction of a cyclic acetal.

Mechanistic Pathways & Decision Matrix

The choice of method depends on the target position. The following decision matrix illustrates the logic:

Figure 1: Strategic decision tree for installing benzyl groups at C3, C4, or C6 positions starting from the 4,6-benzylidene protected glucoside.[1]

Protocol A: Stannylene Acetal-Mediated 3-O-Benzylation

Objective: Selective benzylation of the C3-hydroxyl group in the presence of the free C2-hydroxyl. Mechanism: Dibutyltin oxide reacts with the trans-diequatorial 2,3-diol to form a stannylene acetal. While stannylenes typically prefer cis-diols, in gluco-configured systems they form a dynamic equilibrium. In the presence of nucleophilic enhancers (fluoride or quaternary ammonium halides), the reaction occurs preferentially at the equatorial oxygen that is less sterically hindered or electronically activated.[1] In the 4,6-protected glucose system, C3 is the preferred site of alkylation.[1]

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Methyl 4,6-O-benzylidene- | Substrate | 1.0 | Dried in vacuo >4h |

| Dibutyltin oxide (Bu | Catalyst/Reagent | 1.1 | Toxic; handle in fume hood |

| Benzyl Bromide (BnBr) | Electrophile | 1.2 - 1.5 | Freshly distilled if yellow |

| Cesium Fluoride (CsF) | Activator | 1.2 | Or TBAB (Tetrabutylammonium bromide) |

| Toluene / Dioxane | Solvent | - | Anhydrous required |

Step-by-Step Methodology

-

Stannylene Formation (The "Dean-Stark" Step):

-

In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend the glucoside substrate (1.0 equiv) and Bu

SnO (1.1 equiv) in anhydrous toluene (0.1 M concentration). -

Heat to reflux for 3–4 hours. The mixture will transition from a suspension to a clear homogeneous solution as the stannylene acetal forms and water is azeotropically removed.

-

Critical Checkpoint: Clarity of the solution indicates successful formation of the tin intermediate.

-

Concentrate the solution to roughly half volume to ensure dryness, or evaporate to dryness and redissolve in anhydrous dioxane (if solubility is an issue).

-

-

Regioselective Alkylation:

-

Cool the reaction mixture to room temperature.

-

Add CsF (1.2 equiv) or TBAB (1.0 equiv).[1] The addition of fluoride/halide coordinates to the tin, increasing the nucleophilicity of the oxygen atoms (the "Sn-O bond activation").[1]

-

Add Benzyl Bromide (1.2–1.5 equiv) dropwise.[1]

-

Heat the mixture to 60–80 °C. Monitor by TLC (System: Hexane/EtOAc 2:1). The 3-O-benzyl product usually runs higher (less polar) than the starting material but lower than the di-benzyl impurity.

-

-

Work-up & Purification:

-

Once conversion is >90% (typically 4–16 hours), cool to room temperature.[1]

-

Quenching: Dilute with EtOAc and wash with 1M KF (aq) or saturated NaHCO

.[1] The KF wash is essential to break the tin emulsion and precipitate insoluble Bu -

Filter the resulting suspension through a pad of Celite to remove tin solids.

-

Wash the organic filtrate with water and brine, dry over Na

SO -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

-

Expected Yield: 75–85% of the 3-O-benzyl isomer. Key Impurity: Minor amounts of 2-O-benzyl or 2,3-di-O-benzyl derivatives if temperature is too high.

Protocol B: Regioselective Reductive Ring Opening

Objective: To install a benzyl ether at C4 or C6 by "opening" the pre-existing 4,6-benzylidene acetal. This is a "Trojan Horse" strategy: the benzylidene group acts as a protecting group first, then is converted into a benzyl ether at a specific position.[1]

Mechanism: The direction of ring opening is controlled by the Lewis acid and the hydride source.

-

Path 1 (Bulky/Silyl): Reaction with Et

SiH/TFA creates a sterically demanding transition state, favoring the primary oxygen (C6) attacking the silicon, leaving the benzyl group on the secondary oxygen (C4).[1] Result: 4-O-Bn, 6-OH. -

Path 2 (Coordinating/Borane): Reaction with LiAlH

/AlCl

Data Table: Reagent Selection for Regiocontrol

| Target Product | Reagent System | Solvent | Selectivity (Ratio) | Reference |

| 4-O-Benzyl (6-OH free) | Et | CH | >19:1 | DeNinno et al. |

| 4-O-Benzyl (6-OH free) | NaCNBH | THF / Et | >15:1 | Garegg et al. |

| 6-O-Benzyl (4-OH free) | BH | THF (0°C) | >19:1 | Shie et al. |

| 6-O-Benzyl (4-OH free) | LiAlH | Et | ~85:15 | Liptak et al. |

Protocol B1: Synthesis of 4-O-Benzyl-D-Glucose Derivative (Accessing 6-OH)

-

Setup: Dissolve the methyl 4,6-O-benzylidene-

-D-glucopyranoside (fully protected at C2/C3 if necessary, e.g., 2,3-di-O-benzyl) in anhydrous CH -

Reagents: Add molecular sieves (4Å) and cool to 0 °C.

-

Addition: Add Triethylsilane (Et

SiH, 5.0 equiv) followed by Trifluoroacetic acid (TFA, 5.0 equiv) dropwise.-

Note: The large excess is required to drive the equilibrium and prevent acid-catalyzed hydrolysis of the acetal back to the diol.

-

-

Reaction: Stir at 0 °C for 1 hour, then warm to RT. Monitor by TLC (product is more polar than starting material).[1]

-

Work-up: Carefully quench with saturated NaHCO

(gas evolution!). Extract with DCM.[2] -

Outcome: High yield (>85%) of the 4-O-benzyl ether with a free primary alcohol at C6, ready for oxidation or phosphorylation.

Advanced Note: Organoboron Catalysis (The "Taylor" Method)[1][4]

For researchers seeking metal-free or catalytic alternatives, the use of diarylborinic acid derivatives (e.g., 2-aminoethyl diphenylborinate) represents the state-of-the-art.

-

Concept: The borinic acid forms a reversible covalent bond with the diol. In glucose, while cis-diols are absent, these catalysts can activate the anomeric position or specific equatorial hydroxyls via H-bonding networks.

-

Application: This is particularly effective for regioselective alkylation of the anomeric center (reducing sugars) or C3 in specific glycosides, though the Stannylene method (Protocol A) remains more generalized for the 4,6-benzylidene scaffold.[1]

-

Reference: See Chan & Taylor, Org.[1][3] Lett. 2011 for specific conditions using borinic acid catalysis for alkylation.[4]

References

-

David, S., & Hanessian, S. (1985).[1][5] Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663.[1][5] Link

-

Chan, L., & Taylor, M. S. (1985).[1] Regioselective alkylation of carbohydrate derivatives catalyzed by a diarylborinic acid derivative. Organic Letters, 13(12), 3090-3093.[1] Link[1]

-

Garegg, P. J., Hultberg, H., & Wallin, S. (1982).[1] A novel, reductive ring-opening of carbohydrate benzylidene acetals.[3] Carbohydrate Research, 108(1), 97-101.[1] Link[1]

-

Shie, C. R., Tzeng, Z. H., Kulkarni, S. S., Uang, B. J., & Hung, S. C. (2003).[1] Regioselective reductive opening of 4,6-O-benzylidene acetals with borane-THF/Bu2BOTf. Angewandte Chemie International Edition, 42(4), 487-489.[1] Link[1]

-

Demchenko, A. V. (2003).[1] 1,2-cis O-Glycosylation: Methods, Strategies, Principles. Current Organic Chemistry, 7(1), 35-79.[1] Link

Sources

- 1. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols: Enzymatic and Chemoenzymatic Transformations of 3-O-Benzyl-d-glucose

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of enzymatic reactions involving 3-O-Benzyl-d-glucose. This selectively protected monosaccharide is a cornerstone in modern carbohydrate chemistry, serving as a versatile building block for the synthesis of complex oligosaccharides, glycoconjugates, and pharmaceuticals.[1][] The strategic placement of the benzyl ether at the C-3 position offers stability across a range of reaction conditions and directs enzymatic or chemical modifications to the other hydroxyl groups.[1][3] This document details field-proven protocols for key chemoenzymatic applications, including glycosidase-catalyzed transglycosylation for oligosaccharide synthesis and oxidase-mediated transformations for the production of rare sugars. We will also address the critical subsequent step of chemical debenzylation, a necessary component of the overall synthetic workflow. The methodologies presented herein emphasize high selectivity, mild reaction conditions, and reproducible outcomes, reflecting the core principles of green chemistry in advanced organic synthesis.[4]

Introduction: The Strategic Importance of this compound

This compound is a derivative of D-glucose where the hydroxyl group at the C-3 position is masked by a benzyl ether. This modification is of profound strategic importance for several reasons:

-

Chemical Stability: The benzyl ether is robust and stable under a wide variety of reaction conditions, including acidic and basic environments where other protecting groups like acetates might be labile.

-

Regioselective Control: By protecting the C-3 hydroxyl, subsequent reactions are directed to the remaining free hydroxyls (C-1, C-2, C-4, C-6). This control is fundamental for the programmed, step-wise assembly of complex carbohydrates.

-

Substrate for Mechanistic Studies: In biotechnology, it serves as an invaluable tool for probing enzyme kinetics and mechanisms, helping to elucidate metabolic pathways.[1]

-

Pharmaceutical Intermediate: Its structural properties make it a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders.[1][]

Enzymatic methods offer a powerful toolkit for modifying such protected sugars, providing unparalleled stereo- and regioselectivity under mild, aqueous conditions that are often unattainable with classical chemical methods.

Chemoenzymatic Synthesis of Disaccharides via Glycosidase-Catalyzed Transglycosylation

The formation of glycosidic bonds is a central reaction in carbohydrate chemistry. While chemical glycosylation is effective, it often requires harsh conditions and complex protecting group strategies. Glycosidases, enzymes that naturally hydrolyze glycosidic bonds, can be repurposed to catalyze their formation through a process called transglycosylation.[5][6] In this workflow, this compound acts as a glycosyl acceptor, receiving a sugar moiety from a glycosyl donor.

Causality of Experimental Design: The reaction can be controlled kinetically or thermodynamically. In a kinetically controlled approach, an activated donor (e.g., a p-nitrophenyl glycoside) is used, leading to a rapid, often irreversible transfer to the acceptor. The choice of enzyme is critical as it dictates the linkage type (α or β) and regioselectivity (e.g., 1→4, 1→6). The benzyl group at C-3 sterically hinders and electronically deactivates the adjacent hydroxyls, often favoring glycosylation at the primary C-6 position.

Caption: General workflow for enzymatic transglycosylation.

Protocol 2.1: β-Galactosidase-Catalyzed Synthesis of a Gal-(β1→6)-Glc Disaccharide

This protocol describes a model synthesis using a commercially available β-galactosidase.

Materials:

-

This compound (Acceptor)

-

p-Nitrophenyl β-D-galactopyranoside (Donor)

-

β-Galactosidase from Aspergillus oryzae

-

Sodium Acetate Buffer (50 mM, pH 5.0)

-

Ethyl Acetate

-

Acetonitrile

-

Silica Gel for column chromatography

Procedure:

-

Substrate Solubilization: Dissolve this compound (1.0 eq) and p-nitrophenyl β-D-galactopyranoside (1.5 eq) in a minimal amount of acetonitrile. Add this solution to the 50 mM sodium acetate buffer (pH 5.0) to achieve a final acceptor concentration of 50-100 mM. Note: A co-solvent is often necessary to solubilize the protected acceptor in the aqueous buffer.

-

Enzymatic Reaction: Add β-galactosidase (e.g., 100 U per mmol of acceptor) to the substrate solution.

-

Incubation: Gently stir the reaction mixture at 37-45°C.

-

Monitoring: Monitor the reaction progress every 2-4 hours using Thin-Layer Chromatography (TLC) (e.g., mobile phase 10:1 Dichloromethane:Methanol). The formation of the more polar disaccharide product should be visible as a new spot with a lower Rf value than the starting materials. The release of yellow p-nitrophenol can also be monitored spectrophotometrically.

-

Quenching: Once the reaction reaches optimal conversion (or starts to favor hydrolysis), quench the reaction by heating the mixture to 90°C for 10 minutes to denature the enzyme.

-

Work-up and Extraction: Cool the mixture to room temperature and filter off the denatured enzyme. Concentrate the filtrate under reduced pressure to remove the acetonitrile. Extract the aqueous residue with ethyl acetate (3x) to remove the hydrophobic p-nitrophenol byproduct.

-

Purification: Lyophilize the remaining aqueous layer. Purify the resulting solid by flash column chromatography on silica gel to isolate the desired disaccharide product.

-

Characterization: Confirm the structure and linkage of the purified product using NMR spectroscopy and Mass Spectrometry.

| Parameter | Condition | Rationale / Expected Outcome |

| Enzyme Source | β-Galactosidase (A. oryzae) | Typically forms β(1→6) or β(1→4) linkages. |

| pH | 5.0 | Optimal pH for many fungal glycosidases. |

| Temperature | 37-45°C | Balances enzyme activity and stability. |

| Donor:Acceptor Ratio | 1.5 : 1 | A slight excess of the donor drives the reaction towards synthesis over hydrolysis. |

| Expected Yield | 30-60% | Transglycosylation yields are often moderate due to competing hydrolysis. |

Regioselective Oxidation for Rare Sugar Synthesis

A cutting-edge application of enzymatic catalysis is the synthesis of rare sugars, which are highly valued for their potential in pharmaceuticals and nutraceuticals. A powerful chemoenzymatic strategy involves the regioselective oxidation of a protected sugar followed by stereoselective chemical reduction.

Principle: An engineered glycoside oxidase can be used to selectively oxidize a specific hydroxyl group of a protected glucose derivative to a ketone. For instance, a recently developed glycoside-3-oxidase regioselectively oxidizes 1-O-benzyl-D-glucoside at the C-3 position. This creates a 3-keto intermediate. Subsequent reduction of this ketone with a chemical reducing agent can be controlled to favor the formation of an epimer, such as D-allose, which differs from glucose in its stereochemistry at the C-3 position. The overall process transforms an abundant sugar into a rare one with high efficiency and selectivity.

Caption: Chemoenzymatic pathway for D-Allose synthesis.

Protocol 3.1: Chemoenzymatic Synthesis of D-Allose from 1-O-Benzyl-D-glucose

This protocol is adapted from a novel approach using an engineered glycoside oxidase.

Part A: Enzymatic Oxidation

-

Reaction Setup: In a buffered solution (e.g., potassium phosphate buffer, pH 7.0), dissolve 1-O-benzyl-D-glucoside.

-

Enzyme Addition: Add the engineered glycoside-3-oxidase and a catalase (to decompose the hydrogen peroxide byproduct).

-

Incubation: Stir the reaction at room temperature (25-30°C) while bubbling with O₂ or ensuring vigorous aeration, as oxygen is the co-substrate.

-

Monitoring: Track the consumption of the starting material and formation of the keto-derivative using HPLC or LC-MS.

-

Work-up: Upon completion, terminate the reaction by filtering out the enzyme or by heat inactivation. The resulting solution containing the 1-O-benzyl-3-keto-D-glucose intermediate is used directly in the next step.

Part B: Stereoselective Reduction and Deprotection

-

Reduction: Cool the aqueous solution from Part A to 0°C. Add a stereoselective reducing agent, such as sodium borohydride (NaBH₄), portion-wise while monitoring the pH. The reduction of the C-3 ketone yields the C-3 epimer, 1-O-benzyl-D-allose.

-

Quenching and Purification: After the reduction is complete, neutralize the reaction with acid and purify the 1-O-benzyl-D-allose intermediate.

-

Debenzylation: Subject the purified intermediate to catalytic hydrogenolysis as described in Section 4 to remove the benzyl group.

-

Final Product: After debenzylation and purification, D-allose is obtained with a high overall yield (reported up to 81%).

The Essential Step: Chemical Debenzylation

While this guide focuses on enzymatic reactions, a discussion of the deprotection of the benzyl group is mandatory for any practical application. Enzymatic removal of the highly stable benzyl ether is not a standard or widely applicable method. Therefore, chemoenzymatic synthesis almost universally concludes with a chemical debenzylation step. Catalytic hydrogenolysis is the most common and efficient method.[7]

Protocol 4.1: Standard Debenzylation via Catalytic Hydrogenolysis

This protocol provides a general guideline for the removal of benzyl ethers from sugar derivatives.[7]

Materials:

-

Benzyl-protected sugar (e.g., product from Protocol 2.1 or 3.1)

-

10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w)

-

Methanol (MeOH) or Ethanol (EtOH), reagent grade

-

Hydrogen (H₂) gas supply (balloon or Parr shaker)

-

Celite® for filtration

Procedure:

-

Dissolution: Dissolve the benzyl-protected sugar in methanol in a round-bottom flask suitable for hydrogenation.

-

Inerting: Add the Pd/C catalyst. Caution: Pd/C can be pyrophoric. Handle in an inert atmosphere if dry. Seal the flask and purge with an inert gas (Argon or Nitrogen).

-

Hydrogenation: Introduce hydrogen gas to the flask, typically via a balloon or by connecting to a hydrogenation apparatus.

-

Reaction: Stir the reaction vigorously at room temperature under a positive pressure of hydrogen.

-

Monitoring: Monitor the reaction by TLC. The deprotected product is significantly more polar and will have a much lower Rf value. The reaction is complete when the starting material spot has completely disappeared.

-

Work-up: Carefully purge the flask with inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the deprotected sugar. Further purification may be performed if necessary.

| Troubleshooting Issue | Potential Cause | Recommended Solution[7] |

| Slow or Incomplete Reaction | 1. Inactive catalyst2. Insufficient H₂ pressure3. Catalyst poisoning | 1. Use fresh Pd/C or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).2. Use a high-pressure apparatus (e.g., Parr shaker) at 50-100 psi.3. Purify starting material to remove sulfur/halide traces; increase catalyst loading. |

| Partial Debenzylation | Steric hindrance around the benzyl group. | Increase reaction time, temperature (cautiously), or hydrogen pressure. |

| Side Reactions | Presence of other reducible functional groups (e.g., alkynes, azides). | This method is generally not compatible with other easily reducible groups. An alternative deprotection method may be required. |

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10978515, this compound. Retrieved from [Link]

- Nilsson, K. G. (1988). Enzymatic synthesis of oligosaccharides. Trends in Biotechnology, 6(9), 256-264.

-

Taborda, A., Rénio, M., Ventura, M. R., & Martins, L. O. (2025). A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase. Green Chemistry, 27, 1044-1052. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Benzylation of Glucose

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the benzylation of glucose. The benzylation of carbohydrates is a cornerstone of glycochemistry, serving as a robust method for protecting hydroxyl groups during complex multi-step syntheses.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The primary mechanism for benzylation is the Williamson ether synthesis, an SN2 reaction where alkoxides, formed by deprotonating the glucose hydroxyls with a strong base, nucleophilically attack a benzyl halide.[1] While straightforward in principle, the polyhydroxylated nature of glucose presents unique challenges in achieving desired outcomes, whether it be complete per-benzylation or selective protection of a single hydroxyl group.

Troubleshooting Guide

This section addresses specific issues that may arise during the benzylation of glucose, providing a logical framework for diagnosis and resolution.

Q1: Why is my reaction showing low or no conversion to the desired benzylated product?

Possible Causes and Solutions:

-

Inactive Base: Sodium hydride (NaH) is highly reactive and can be easily quenched by atmospheric moisture, appearing as a white or gray powder instead of a light gray dispersion.

-

Solution: Always use fresh NaH from a newly opened container. Ensure you are handling it under a strictly inert atmosphere (e.g., argon or nitrogen). If using a previously opened bottle, consider washing the NaH dispersion with anhydrous hexane or pentane to remove the mineral oil and any surface oxidation products, followed by drying under vacuum before use.

-

-

Presence of Water: Water will rapidly consume the strong base (especially NaH) and hydrolyze the benzylating agent.

-

Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous grade solvents. A technique involving reflux dehydration with a Dean-Stark trap can be employed when using solvents like toluene, particularly with bases like NaOH or KOH, to azeotropically remove water before and during the reaction.[2]

-

-

Insufficient Base or Benzylating Agent: For per-benzylation, a stoichiometric excess of both base and benzylating agent is required to drive the reaction to completion.

-

Solution: For complete benzylation of a monosaccharide, a molar ratio of glucose to base to benzylating agent of at least 1:4-5:4-5 is recommended.[2] Monitor the reaction by TLC; if it stalls, a sequential addition of more base followed by the benzylating agent can be attempted.

-

-

Steric Hindrance: Some hydroxyl groups are sterically hindered, making them less reactive.

-

Solution: The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can dramatically accelerate the reaction.[3] The in-situ formation of benzyl iodide, a more reactive alkylating agent, and the formation of a "loose ion pair" with the alkoxide increases nucleophilicity and overcomes steric barriers.[3] This can reduce reaction times from 24 hours at reflux to as little as 10 minutes at room temperature.[3]

-

Q2: My TLC plate shows a complex mixture of spots, including partially benzylated intermediates. How can I drive the reaction to completion?

Possible Causes and Solutions:

-

Poor Solubility: The starting glucose material or partially benzylated intermediates may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and incomplete reaction.

-

Insufficient Reaction Time or Temperature: The reaction may simply be kinetically slow.

-

Solution: Allow the reaction to stir for a longer period (e.g., 24 hours), monitoring periodically by TLC.[1] Gentle heating (40-50 °C) can increase the reaction rate, but be cautious of potential side reactions. As mentioned above, adding a catalyst like TBAI is a highly effective strategy to accelerate the reaction without resorting to high temperatures.[3]

-

Q3: I am observing significant formation of side products like benzyl alcohol and dibenzyl ether. What causes this and how can it be prevented?

Possible Causes and Solutions:

-

Reaction with Residual Water: If the base is not completely consumed by the glucose hydroxyls, it can react with any residual water to form hydroxide ions. These can then attack the benzyl bromide, leading to benzyl alcohol, which can be further benzylated to form dibenzyl ether.

-

Solution: This reinforces the critical need for strictly anhydrous conditions.[2]

-

-

Solvent Choice: Certain solvents, like DMSO and DMF, can be problematic in some systems, promoting side reactions.[2]

-

Solution: If side products are a major issue, consider switching to a less reactive solvent system. A two-phase system using a non-polar solvent like toluene with a phase-transfer catalyst (PTC) can sometimes provide a cleaner reaction profile.[2]

-

Frequently Asked Questions (FAQs)

This section covers broader topics related to experimental design and optimization.

Q1: How do I choose the right base for my benzylation reaction (e.g., NaH vs. KOH)?

The choice of base is critical and depends on the desired outcome, scale, and safety considerations.

-

Sodium Hydride (NaH): This is the most common base for achieving complete per-benzylation.[1] It is highly effective because it irreversibly deprotonates the hydroxyls, driving the reaction forward as hydrogen gas evolves.[1] However, NaH is flammable and reacts violently with water, requiring careful handling under an inert atmosphere.[1][2] It is ideal for lab-scale syntheses where anhydrous conditions can be meticulously controlled.

-

Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH): These are less expensive and safer alternatives to NaH, making them more suitable for large-scale industrial applications.[2] However, the reaction generates water, which can lead to side reactions and requires removal, often by azeotropic distillation.[2] These reactions often require higher temperatures or the use of a phase-transfer catalyst to be efficient.[2]

Q2: What is the role of a phase transfer catalyst like TBAI, and when should I use it?

A phase transfer catalyst (PTC) like Tetrabutylammonium Iodide (TBAI) is an invaluable tool for accelerating sluggish benzylation reactions.

-

Mechanism of Action: TBAI facilitates the transfer of the alkoxide from a solid or aqueous phase to the organic phase where the benzyl halide resides. More importantly, in a homogenous system (like NaH in THF/DMF), the iodide ion from TBAI displaces the bromide on benzyl bromide to form benzyl iodide in situ. Benzyl iodide is a much more reactive electrophile (iodide is a better leaving group than bromide).

-

When to Use: TBAI should be considered whenever you encounter a slow or incomplete reaction, particularly when trying to benzylate a sterically hindered hydroxyl group.[3] It allows for significantly milder reaction conditions (lower temperature, shorter time), which can improve the overall yield and purity by minimizing degradation and side reactions.[3]

Q3: How can I achieve regioselective benzylation instead of per-benzylation?

Achieving regioselectivity requires exploiting the inherent differences in the reactivity of glucose's hydroxyl groups.

-

Inherent Reactivity: The primary hydroxyl at the C6 position is the most nucleophilic and least sterically hindered, making it the most reactive site.[4] The general reactivity order for the other hydroxyls in glucose is 2-OH > 3-OH > 4-OH.[6]

-

Strategies for Selectivity:

-

Stoichiometric Control: Using a limited amount of the benzylating agent (e.g., 1.0-1.3 equivalents) will favor reaction at the most reactive site, typically C6.[4]

-

Low Temperature: Running the reaction at very low temperatures (e.g., -35 °C) can enhance the kinetic differences between the hydroxyl groups, improving selectivity.[6]

-

Multi-anion Formation: A method involving the use of excess NaH (e.g., 4 equivalents) to form a "multi-anion" followed by the addition of a limited amount of benzyl bromide has been shown to give good yields of the 6-O-benzyl derivative.[4]

-

Protecting Group Strategies: For selective benzylation at positions other than C6, a common strategy is to first protect the more reactive hydroxyls with temporary protecting groups (e.g., forming a 4,6-O-benzylidene acetal), perform the benzylation on the remaining free hydroxyls, and then remove the temporary protecting group.

-

Q4: What are the critical safety precautions when working with reagents like sodium hydride and benzyl bromide?

-

Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas.[1]

-

Precautions: Always handle in a fume hood under an inert atmosphere (argon or nitrogen). Never add water directly to NaH. To quench a reaction, slowly add isopropanol or ethanol first to consume excess NaH before adding water.

-

-

Benzyl Bromide (BnBr): A lachrymator (causes tearing) and is corrosive and toxic.[1]

-

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Data & Protocols

Table 1: Comparison of Common Benzylation Conditions

| Starting Material | Base (Equiv.) | Benzylating Agent (Equiv.) | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Typical Outcome | Reference |

| D-Glucopyranose | NaH (5.0) | Benzyl Bromide (5.0) | Anhydrous DMF | None | 0 to RT | 12-24 | Per-benzylation | [1] |

| Methyl Glucoside | KOH (4.0-5.0) | Benzyl Chloride (4.0-5.0) | Toluene | None | 60-150 (Reflux) | Varies | Per-benzylation | [2] |

| Diacetone-D-glucose | NaH (1.0) | Benzyl Bromide (1.0) | Anhydrous THF | TBAI (10) | RT | ~0.17 (10 min) | Mono-benzylation | [3] |

| 1-O-Phenyl Glucose | NaH (4.0) | Benzyl Bromide (1.3) | Anhydrous DMF | None | 20 | 1 | 6-O-benzylation | [4] |

Experimental Workflow: Per-benzylation of D-Glucose

This protocol is a standard method for achieving complete benzylation.[1]

Caption: General workflow for the per-benzylation of D-glucose using NaH.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common reaction failures.

Caption: Decision tree for troubleshooting low-yield benzylation reactions.

References

-

Optimized conditions for regioselective benzoylations - ResearchGate. Available at: [Link]

-

Benzylation of glycoside derivatives la-f - ResearchGate. Available at: [Link]

-

Substrate specific closed-loop optimization of carbohydrate protective group chemistry using Bayesian optimization and transfer learning - National Institutes of Health. Available at: [Link]

- Process for benzylation of monoglycosides - Google Patents.

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - Royal Society of Chemistry. Available at: [Link]

-

New Method for the Benzylation of Hindered Sugar Hydroxyls - Organic Chemistry Portal. Available at: [Link]

-

Key Reactions Of Sugars: Glycosylation and Protection - Master Organic Chemistry. Available at: [Link]

-

Benzylation of sugar polyols by means of the PTC method - ResearchGate. Available at: [Link]

-